

4-(1-Methyl-5-imidazolyl)aniline chemical properties

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Compound of Interest

Compound Name: 4-(1-Methyl-5-imidazolyl)aniline

Cat. No.: B1591867

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An In-Depth Technical Guide to **4-(1-Methyl-5-imidazolyl)aniline**

Abstract

This technical guide provides a comprehensive overview of **4-(1-Methyl-5-imidazolyl)aniline**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its core chemical and physical properties, offers predicted spectroscopic data for characterization, and outlines a plausible, detailed synthetic pathway. Furthermore, it explores the molecule's reactivity, its strategic application as a pharmacophore and scaffold in modern drug design, and essential safety and handling protocols. This guide is structured to deliver not just data, but also the scientific rationale behind the compound's utility and experimental handling, reflecting field-proven insights for a technical audience.

Introduction and Strategic Importance

4-(1-Methyl-5-imidazolyl)aniline (CAS No. 89250-15-7) is an aromatic amine featuring a disubstituted aniline core linked at the 4-position to the 5-position of a 1-methylimidazole ring. [1] This specific arrangement of pharmacophoric elements—a nucleophilic aniline amine, a planar aromatic system, and a hydrogen-bond accepting/donating imidazole ring—renders it a highly valuable intermediate in the synthesis of complex therapeutic agents.

The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often serves as a bioisostere for other functional

groups or engages in critical binding interactions with biological targets like enzymes and receptors.^{[2][3]} The aniline portion provides a versatile chemical handle for diversification, most commonly through amide bond formation, as exemplified in the synthesis of many kinase inhibitors.^{[4][5]} Understanding the properties and reactivity of this specific isomer is therefore critical for its effective deployment in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. The following properties are based on available supplier information and computational predictions, providing a reliable baseline for experimental work.

Core Chemical Properties

A summary of the fundamental properties of **4-(1-Methyl-5-imidazolyl)aniline** is presented below.

Property	Value	Source
CAS Number	89250-15-7	[1]
Molecular Formula	C ₁₀ H ₁₁ N ₃	[1]
Molecular Weight	173.22 g/mol	Calculated
Synonyms	4-(1-methyl-1H-imidazol-5-yl)Benzenamine	[1]
Appearance	Predicted: Off-white to light brown solid	Inferred
Solubility	Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.	Inferred from structure

Predicted Spectroscopic Data for Structural Verification

The following spectral characteristics are predicted based on the compound's structure and serve as a guide for characterization.

- ^1H NMR (400 MHz, DMSO-d₆):
 - δ 7.5-7.7 ppm (s, 1H, Imidazole C2-H)
 - δ 7.2-7.4 ppm (d, $J \approx 8.5$ Hz, 2H, Aromatic H ortho to imidazole)
 - δ 7.0-7.2 ppm (s, 1H, Imidazole C4-H)
 - δ 6.6-6.8 ppm (d, $J \approx 8.5$ Hz, 2H, Aromatic H ortho to -NH₂)
 - δ 5.0-5.5 ppm (s, 2H, -NH₂, broad, D₂O exchangeable)
 - δ 3.6-3.8 ppm (s, 3H, N-CH₃)
 - Rationale: The spectrum is expected to show distinct signals for the aniline and imidazole protons. The aniline protons will form an AA'BB' system (appearing as two doublets). The two imidazole protons and the N-methyl group will appear as sharp singlets. The amine protons will be a broad singlet that disappears upon addition of D₂O.
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - Expected signals: ~10 unique carbon signals.
 - Aromatic Carbons: ~148 ppm (C-NH₂), ~138 ppm (C-imidazole), ~128 ppm, ~115 ppm.
 - Imidazole Carbons: ~137 ppm, ~129 ppm, ~125 ppm.
 - Methyl Carbon: ~33 ppm (N-CH₃).
- Mass Spectrometry (EI):
 - Molecular Ion (M⁺): m/z = 173.10
 - Rationale: The primary peak observed under electron ionization would correspond to the molecular weight of the compound.
- Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
 - 3450-3300 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine.[\[6\]](#)

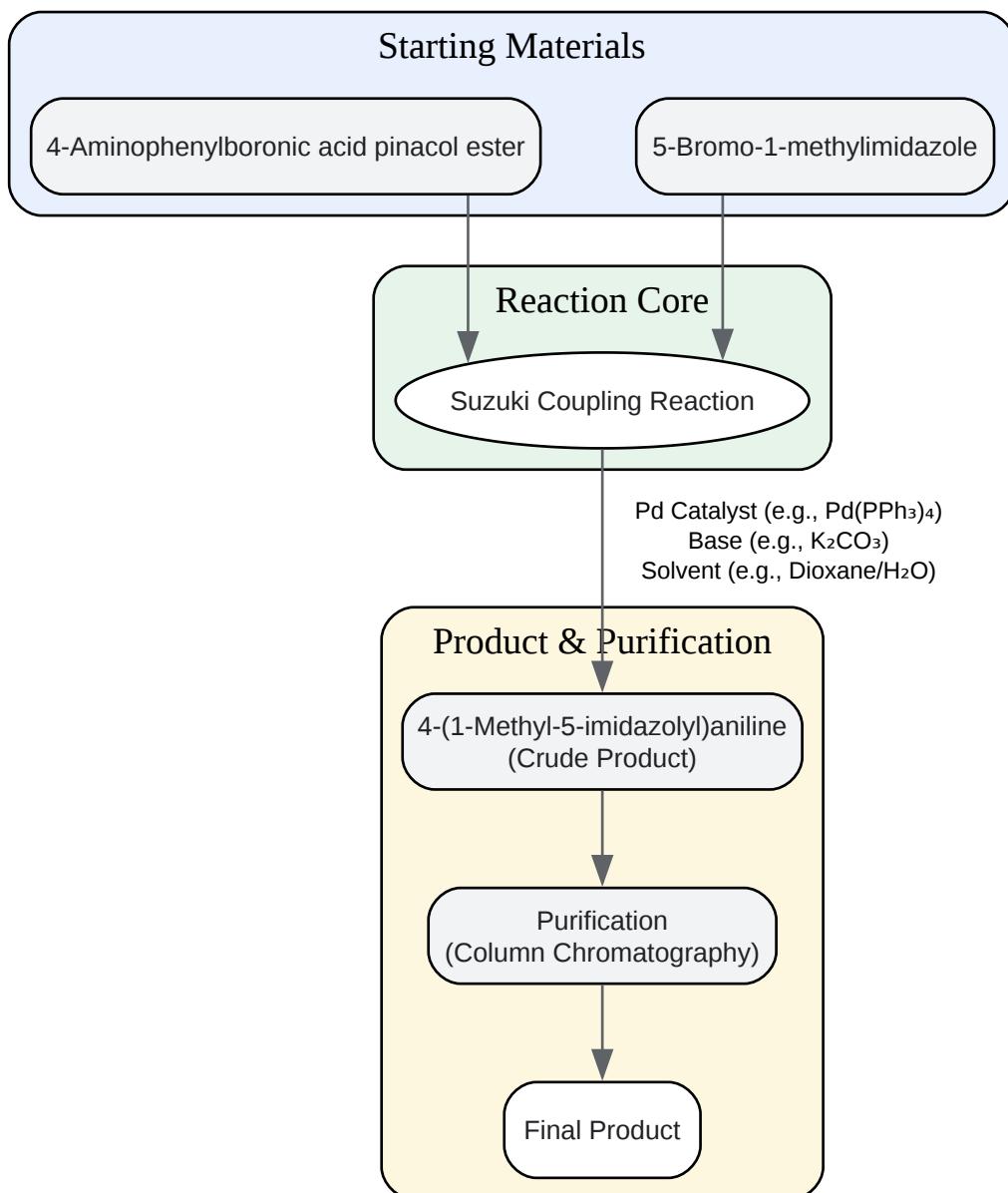
- 3100-3000 cm⁻¹: Aromatic and Heterocyclic C-H stretching.
- 2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
- 1620-1580 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.
- 1520 cm⁻¹: N-H bending.

Synthesis and Chemical Reactivity

While specific documented syntheses for **4-(1-Methyl-5-imidazolyl)aniline** are scarce, a robust and logical pathway can be designed using well-established cross-coupling methodologies.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for constructing C-C bonds between aryl halides and arylboronic acids. This approach offers high yields, tolerance of various functional groups, and is a staple in pharmaceutical synthesis.



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Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful synthesis relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

- Reactor Setup: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid

pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

- Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere.
- Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), under a positive flow of nitrogen.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure **4-(1-Methyl-5-imidazolyl)aniline**.

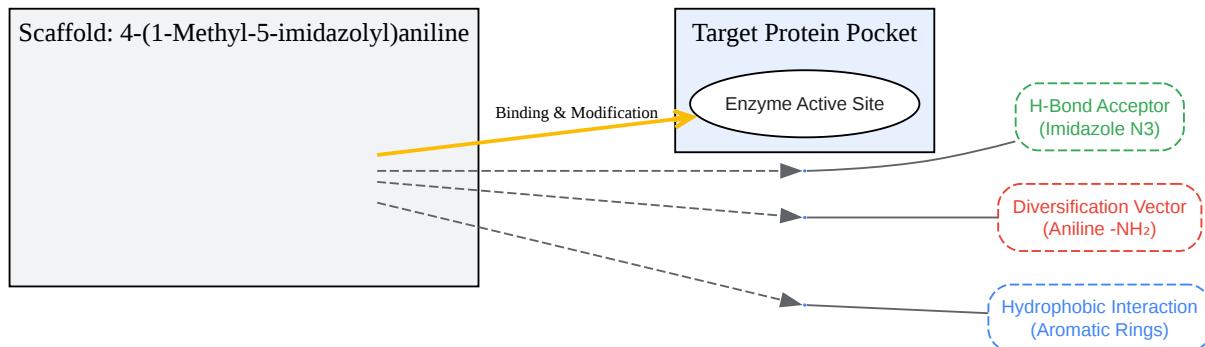
Core Reactivity

The compound's reactivity is dominated by its two primary functional groups.

- Aniline Moiety: The primary amine ($-\text{NH}_2$) is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, a cornerstone reaction in linking this fragment to other parts of a drug molecule. It can also be diazotized or participate in reductive amination.
- Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen is basic and can be protonated or act as a ligand for metal ions, a key interaction for many metalloenzyme inhibitors.

Application in Drug Design and Development

The strategic value of **4-(1-Methyl-5-imidazolyl)aniline** lies in its use as a molecular scaffold that presents key binding features in a well-defined spatial orientation.



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Caption: Role as a multi-functional drug scaffold.

- Kinase Inhibition: Many Type-II kinase inhibitors utilize a substituted aniline moiety to form a critical hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket. The imidazole portion can then extend into other regions of the active site to form additional hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. The structure is conceptually similar to fragments used in the synthesis of inhibitors like Nilotinib. [5][7]
- GPCR Ligands: The aromatic and heterocyclic systems can engage in π -stacking and other non-covalent interactions within the transmembrane helices of G-protein coupled receptors.
- Metalloenzyme Interactions: The imidazole nitrogen is an excellent zinc-binding group, making this scaffold relevant for designing inhibitors of zinc-containing enzymes such as carbonic anhydrases or matrix metalloproteinases.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for **4-(1-Methyl-5-imidazolyl)aniline** is not universally available, data from structurally related anilino-imidazoles can provide a baseline for

safe handling.^[8] Users must consult the SDS provided by their specific supplier before handling.

Hazard Identification (Anticipated)

- Acute Toxicity: Likely harmful if swallowed or in contact with skin. Aniline derivatives can affect the blood (methemoglobinemia).
- Irritation: Expected to cause skin and serious eye irritation.^[8]
- Respiratory: May cause respiratory irritation.^[8]
- Long-term: Handle as a compound with potential for unknown chronic effects.

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.^[9]
 - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat. Change clothing immediately if contaminated.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

- Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.^[9] Store locked up or in an area accessible only to qualified personnel.
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-(1-Methyl-5-imidazolyl)aniline is a strategically important molecular building block whose value is derived from the precise combination and orientation of its aniline and methyl-imidazole functionalities. Its predictable reactivity and utility as a scaffold for engaging with diverse biological targets make it a compound of high interest for medicinal chemists. By understanding its fundamental properties, synthetic routes, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance the development of novel therapeutics.

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